SR33805 mechanism of action in cardiomyocytes
SR33805 mechanism of action in cardiomyocytes
An In-Depth Technical Guide on the Mechanism of Action of SR33805 in Cardiomyocytes
Executive Summary
SR33805 is a substituted indole derivative, initially classified as a potent L-type Ca2+ channel blocker. However, its primary therapeutic interest in the context of cardiac function stems from a distinct and crucial secondary mechanism: the sensitization of cardiac myofilaments to calcium. This dual action allows SR33805 to enhance cardiac contractility, particularly in failing cardiomyocytes, without significantly increasing intracellular calcium concentration, a factor often associated with arrhythmogenesis and cardiotoxicity. This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, and experimental validation of SR33805's action in cardiomyocytes, targeted at researchers and drug development professionals.
Core Mechanism of Action
SR33805 exerts its effects on cardiomyocytes through two primary, interconnected mechanisms: blockade of L-type calcium channels and sensitization of the contractile apparatus to Ca2+.
L-Type Ca2+ Channel Blockade
As a potent Ca2+ antagonist, SR33805 binds with high affinity to the α1-subunit of the L-type Ca2+ channel. This interaction leads to a dose-dependent reduction in the influx of Ca2+ during the plateau phase of the cardiac action potential. In healthy cardiomyocytes, this results in a measurable decrease in the amplitude of the Ca2+ transient. This action also contributes to a shortening of the action potential duration.
Myofilament Ca2+ Sensitization
The more profound and therapeutically relevant action of SR33805 is its ability to increase the sensitivity of the myofilaments to a given concentration of intracellular Ca2+. This means that for the same amount of available Ca2+, the contractile machinery generates greater force. In failing cardiomyocytes, where Ca2+ handling is often impaired, SR33805 can restore cell shortening and contractility without affecting the already diminished Ca2+ transient amplitude. This effect is primarily achieved by modulating the phosphorylation state of key sarcomeric regulatory proteins.
Signaling Pathways and Molecular Targets
The Ca2+-sensitizing effect of SR33805 is not passive but is mediated through a specific signaling cascade that ultimately alters protein-protein interactions within the sarcomere.
Direct Inhibition of Protein Kinase A (PKA)
A central discovery in understanding SR33805's mechanism is its ability to directly inhibit the activity of Protein Kinase A (PKA). Experiments using both recombinant PKA and endogenous PKA from rat heart tissue have demonstrated that SR33805 reduces PKA's catalytic activity to an extent comparable to known PKA inhibitors like H89. This inhibitory action is a critical upstream event in the sensitization pathway.
Modulation of Sarcomeric Protein Phosphorylation
The inhibition of PKA by SR33805 leads to downstream changes in the phosphorylation status of two key regulatory proteins:
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Decreased Troponin I (TnI) Phosphorylation: PKA normally phosphorylates cardiac Troponin I (cTnI) at serine residues 23 and 24. This phosphorylation decreases the affinity of Troponin C for Ca2+, thus desensitizing the myofilament and promoting relaxation. By inhibiting PKA, SR33805 causes a significant decrease in the phosphorylation of TnI at these sites. This dephosphorylation increases myofilament Ca2+ sensitivity and is considered the primary driver of SR33805's sensitizing effect.
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Increased Myosin Light Chain-2 (MLC-2) Phosphorylation: Concurrently, treatment with SR33805 is associated with a slight but consistent increase in the phosphorylation of Myosin Light Chain-2 (MLC-2). MLC-2 phosphorylation is known to enhance the rate of force development and sensitize the myofilaments to Ca2+. While the precise signaling pathway leading to this effect is not fully elucidated, it may involve a stretch-sensitive kinase or phosphatase that is modulated by SR33805.
The combination of significantly decreased TnI phosphorylation and slightly increased MLC-2 phosphorylation results in a potent net sensitization of the contractile machinery to calcium.
Caption: Signaling pathway of SR33805 in cardiomyocytes.
Summary of Quantitative Data
The effects of SR33805 have been quantified across several experimental paradigms. The tables below summarize the key findings.
Table 1: Electrophysiological and In Vitro Effects
| Parameter | Species/Model | Concentration | Result | Citation(s) |
| IC₅₀ of L-Type Ca²⁺ Current (I_CaL_) | Rat Ventricular Myocytes | 2.4 x 10⁻⁸ M | 50% inhibition of the L-type calcium current. | |
| Ca²⁺ Transient Amplitude | Healthy Rat Myocytes | 10⁻⁸ M | 14% decrease. | |
| 10⁻⁷ M | 17% decrease. | |||
| Ca²⁺ Transient Amplitude | Failing (MI) Rat Myocytes | 10 µM | No significant change to the already reduced amplitude. | |
| Action Potential Duration (APD₅₀) | Rat Ventricular Myocytes | 10⁻⁷ M | 24% reduction (maximal effect). | |
| Cell Shortening | Failing (MI) Rat Myocytes | 10 µM | Restored MI-altered cell shortening. | |
| TnI Phosphorylation (Ser23/24) | Failing (MI) Rat Myofilaments | 10 µM | ~30% reduction compared to MI control. | |
| MLC-2 Phosphorylation | Failing (MI) Rat Myofilaments | 10 µM | Significant increase, partially restoring levels towards sham. |
Table 2: In Vivo Effects
| Parameter | Species/Model | Dose | Result | Citation(s) |
| End-Systolic Strain (ESS) | Rat (MI Model) | 20 mg/kg (IP bolus) | Significant improvement. | |
| Fractional Shortening (FS) | Rat (MI Model) | 20 mg/kg (IP bolus) | Significant improvement. |
Key Experimental Protocols
The mechanism of SR33805 has been elucidated through a series of well-defined experimental procedures.
Isolation of Ventricular Cardiomyocytes
Ventricular myocytes are typically isolated from adult rat hearts via enzymatic digestion. The heart is cannulated and retrogradely perfused with a collagenase-containing solution to dissociate the individual cardiomyocytes. These isolated cells are then used for both intact and permeabilized studies.
Measurement of Contractility and Ca²⁺ Transients in Intact Myocytes
To simultaneously measure cell shortening and intracellular calcium, isolated myocytes are loaded with a fluorescent Ca²⁺ indicator, such as Indo-1. The cells are field-stimulated to contract at a set frequency (e.g., 0.5 Hz). A microscope equipped for videomicroscopy and ratiometric fluorescence measurement is used to record changes in sarcomere length (as an index of contraction) and the Indo-1 fluorescence ratio (as an index of [Ca²⁺]i). SR33805 is acutely applied via superfusion.
Contractile Properties in Permeabilized (Skinned) Myocytes
To study the direct effects of SR33805 on the contractile machinery, isolated cardiomyocytes are chemically permeabilized ("skinned") with a mild detergent like Triton X-100. This procedure removes the cell membrane, allowing researchers to directly control the intracellular environment, particularly the Ca²⁺ concentration (expressed as pCa, the negative log of the Ca²⁺ concentration). The skinned myocyte is attached between a force transducer and a motor, and the tension-pCa relationship is determined by exposing the cell to a series of solutions with precisely buffered Ca²⁺ concentrations. A leftward shift in this curve upon addition of SR33805 indicates an increase in myofilament Ca²⁺ sensitivity.
Protein Phosphorylation Analysis
The phosphorylation status of TnI and MLC-2 is assessed using Western blot analysis. Muscle strips or myocyte lysates are subjected to SDS-PAGE to separate proteins by size. Specific antibodies that recognize the phosphorylated forms of the target proteins (e.g., an antibody specific for TnI phosphorylated at Ser23/24) are used for detection. The signal intensity is quantified and normalized to the total amount of the respective protein to determine the level of phosphorylation.
PKA Activity Assay
The direct effect of SR33805 on PKA is measured using a radioactive activity assay. Recombinant PKA or PKA from heart tissue homogenates is incubated with a specific PKA substrate peptide and [γ-³²P]ATP in the presence or absence of SR33805. The incorporation of ³²P into the substrate is measured and used to calculate the enzyme's activity.
Caption: Experimental workflow for SR33805 evaluation.
Conclusion and Therapeutic Implications
The mechanism of action of SR33805 in cardiomyocytes is a compelling example of a dual-action therapeutic agent. While it possesses Ca2+ channel blocking properties, its primary beneficial effect, especially in the context of heart failure, is the sensitization of myofilaments to calcium. This is achieved through a clear signaling pathway involving the direct inhibition of PKA, leading to a reduction in the inhibitory phosphorylation of cTnI and a concomitant increase in the phosphorylation of MLC-2.
This mechanism is therapeutically advantageous because it improves cardiac contractility—the fundamental deficit in systolic heart failure—without increasing the intracellular Ca²⁺ load, thereby mitigating the risk of Ca²⁺-overload-induced arrhythmias and cell death. The ability of SR33805 to restore contractility in failing myocytes provides a strong proof-of-concept for myofilament Ca²⁺ sensitization as a viable strategy for the treatment of heart failure. Further investigation and development of compounds with this targeted mechanism are warranted.
